molecular formula C11H14BrNO2 B8627700 2-bromo-N-(phenylmethoxy)butanamide

2-bromo-N-(phenylmethoxy)butanamide

Cat. No.: B8627700
M. Wt: 272.14 g/mol
InChI Key: VDKVNYLAGHKCPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(phenylmethoxy)butanamide is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

2-bromo-N-phenylmethoxybutanamide

InChI

InChI=1S/C11H14BrNO2/c1-2-10(12)11(14)13-15-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14)

InChI Key

VDKVNYLAGHKCPB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NOCC1=CC=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared in 72% yield (4.71 g, 17.3 mmol) from the reaction of 2-bromobutyryl bromide (5.0 g, 24 mmol) with O-benzylhydroxylamine, hydrochloride via general procedure A. Rf=0.49 (3:1, hexanes:EtOAc); mp=99.3-101.6° C.; 1H-NMR (500 MHz, CDCl3): δ 8.92 (br s, 1H), 7.52-7.31 (m, 5H), 4.93 (s, 2H), 4.12 (app q, J=7.2 Hz 1H), 2.02-1.94 (m, 2H), and 1.00 (t, J=7.0 Hz, 3H); 13C-NMR (126 MHz, CDCl3): δ 166.6, 134.8, 129.5, 129.0, 128.7, 78.4, 48.8, 28.8, and 11.8; FT-IR (neat) 3112, 2963, 2933, 2874, 1695, 1668 (s), 1528, 1496, 1454, 1364, 1177, 1089, 1023 cm-1. HRMS calculated for C11H15BrNO [M+H]+, 256.0332; found 256.0329.
Quantity
5 g
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reactant
Reaction Step One
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O-benzylhydroxylamine, hydrochloride
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reactant
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[Compound]
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hexanes
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solvent
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